

Sabizabulin VERU-111 colchicine binding site inhibitors

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Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

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Sabizabulin Overview

Attribute	Description
Molecular Target	Tubulin (binds colchicine site on β -tubulin and novel site on α -tubulin) [1] [2].
Primary Mechanism	Inhibits tubulin polymerization, causes microtubule depolymerization, disrupts cytoskeleton [3] [1].
Key Differentiator	Not a substrate for P-glycoprotein (P-gp) drug efflux pump, can overcome P-gp mediated taxane resistance [4] [5] [1].
Administration	Oral bioavailability [4] [3] [5].

Comparison with Taxanes

The following table provides a direct, data-driven comparison between **sabizabulin** and taxanes based on preclinical and clinical evidence.

Feature	Sabizabulin (VERU-111)	Taxanes (e.g., Paclitaxel, Docetaxel)
Binding Site	Colchicine-binding site on β -tubulin [4] [5].	Taxane-binding site on β -tubulin [5].
Effect on Microtubules	Destabilizes (inhibits polymerization) [3] [5].	Stabilizes (prevents depolymerization) [5].
Oral Bioavailability	Yes [4] [3] [5].	No (requires IV infusion) [5].
P-gp Substrate	No (overcomes P-gp mediated resistance) [4] [5] [1].	Yes (susceptible to P-gp mediated resistance) [5].
Key Preclinical Efficacy	Low nanomolar IC50 in HER2+ breast cancer cells; inhibits growth in TNBC, HER2+ breast cancer, and prostate cancer xenograft/PDX models; suppresses metastasis [4] [5].	Established efficacy in multiple cancers, but resistance can develop [5].
Common Clinical Toxicities	Predominantly Grade 1-2 diarrhea, fatigue, nausea; no significant neutropenia or neurotoxicity observed in clinical trials [3] [6] [7].	Dose-limiting neurotoxicity and neutropenia (common) [4] [5].

Key Experimental Data and Protocols

Supporting experimental data and detailed methodologies are crucial for evaluating **sabizabulin**.

In Vitro Anti-Proliferation Assay (MTT/XTT)

- **Purpose:** Determine concentration that inhibits 50% of cell proliferation (IC50) [5].
- **Protocol Summary:** Seed HER2+ breast cancer cells (e.g., BT474, SKBR3). After 24 hours, treat with **sabizabulin** or control (e.g., paclitaxel, colchicine) across a concentration range (e.g., 0.1 nM to 1000 nM) for 72 hours. Add MTT/XTT reagent and measure absorbance. Calculate IC50 using non-linear regression [5].
- **Key Result:** **Sabizabulin** exhibits low nanomolar IC50 values against HER2+ breast cancer cell lines, demonstrating potent anti-proliferative activity [4] [5].

Clonogenic Survival Assay

- **Purpose:** Test ability of a single cell to form a colony after drug treatment [5].
- **Protocol Summary:** Seed cells at low density. Treat with **sabizabulin** at various concentrations for 14-21 days, refreshing drug/media every 3-4 days. Fix and stain colonies with crystal violet, then count [5].
- **Key Result:** **Sabizabulin** treatment significantly reduces both the number and size of colonies in a concentration-dependent manner [4] [5].

Apoptosis Assay (Caspase-3/9 and PARP Cleavage)

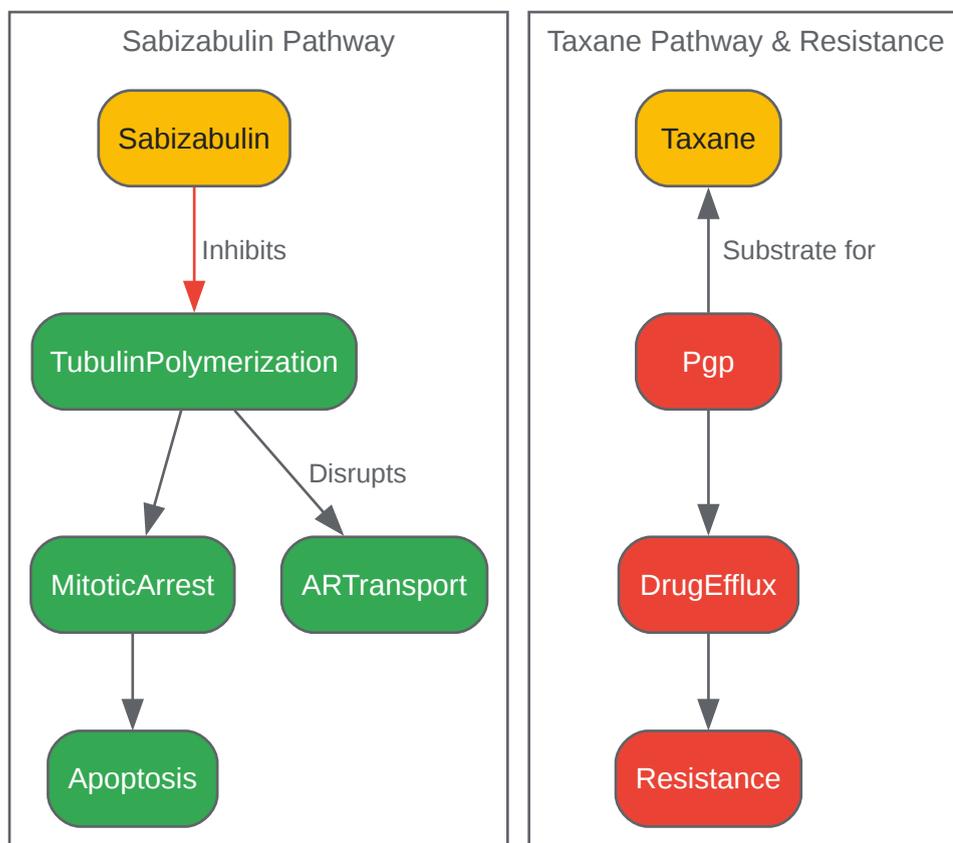
- **Purpose:** Quantify drug-induced programmed cell death [3].
- **Protocol Summary:** Treat cells (e.g., prostate cancer models) with **sabizabulin**. Use Western blotting to detect cleavage/activation of caspase-3, caspase-9, and PARP [3].
- **Key Result:** **Sabizabulin** activates caspase-3 and -9 and cleaves PARP, confirming induction of apoptosis [3].

In Vivo Xenograft/PDX Tumor Growth and Metastasis Models

- **Purpose:** Evaluate efficacy in inhibiting primary tumor growth and metastasis [4] [5].
- **Protocol Summary:** Implant HER2+ cancer cells (BT474) or a patient-derived xenograft (HCI-12) into immunodeficient mice. Once tumors establish, randomize mice into groups receiving vehicle control, **sabizabulin** (orally daily), or paclitaxel (intraperitoneally). Measure primary tumor volume over time. For metastasis, inject luciferase-tagged tumor cells via tail vein and monitor lung metastasis using bioluminescent imaging [4] [5].
- **Key Result:** **Sabizabulin** significantly inhibits primary tumor growth and reduces lung metastasis comparable to paclitaxel, but with the advantage of oral dosing and lower toxicity [4] [5].

Mechanism of Action and Resistance Pathway

The diagram below illustrates **sabizabulin**'s unique mechanism and how it overcomes a key taxane resistance pathway.



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Key Insights for Researchers

- **Overcoming Taxane Resistance:** **Sabizabulin** is not a P-gp substrate, making it a strong candidate for treating tumors with multidrug resistance [4] [5] [1]
- **Favorable Safety Profile:** The absence of significant neurotoxicity and neutropenia in clinical trials could allow for longer treatment durations and improved quality of life [3] [6] [7]
- **Oral Route Convenience:** Oral bioavailability offers a significant practical advantage over intravenous taxanes, potentially enabling chronic administration in outpatient settings [4] [5]
- **Synergistic Potential:** Preclinical data in HER2+ breast cancer suggests **sabizabulin** may be synergistic with targeted agents like lapatinib, even in lapatinib-resistant settings [5]

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